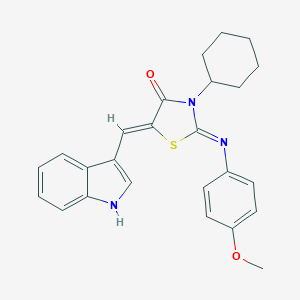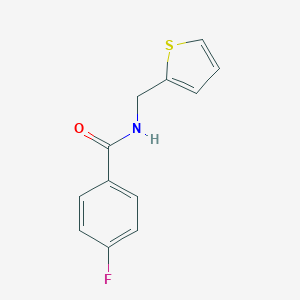![molecular formula C21H21NO4 B299019 METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B299019.png)
METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a furan ring, an isopropylphenyl group, and a carboxylate ester group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylene with 4-isopropylphenyl ketone, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which METHYL (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Furyl-(4-isopropylphenyl)methanol: A related compound with a similar structure but different functional groups.
N-(4-isopropylphenyl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide: Another compound with structural similarities, used in different research contexts.
Uniqueness
Methyl 4-(2-furylmethylene)-1-(4-isopropylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate stands out due to its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for diverse applications and makes it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-13(2)15-7-9-16(10-8-15)22-14(3)19(21(24)25-4)18(20(22)23)12-17-6-5-11-26-17/h5-13H,1-4H3/b18-12- |
InChI Key |
IZGGUNJWTURWBF-PDGQHHTCSA-N |
SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(2-FLUOROPHENYL)-5-{[2-METHYL-1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B298937.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298938.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298943.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298944.png)
![N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B298948.png)
![9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)
![2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)
![3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298952.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide](/img/structure/B298953.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298954.png)
![3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298955.png)

![2-[3-({3-cyclohexyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298959.png)

